molecular formula C17H14Cl2N4O3 B2594378 3-((1-(2-(2,4-Dichlorophenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034252-08-7

3-((1-(2-(2,4-Dichlorophenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2594378
CAS No.: 2034252-08-7
M. Wt: 393.22
InChI Key: WZWCDGWHTQXUGD-UHFFFAOYSA-N
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Description

3-((1-(2-(2,4-Dichlorophenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a pyrrolidine moiety and a dichlorophenoxyacetyl group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-((1-(2-(2,4-Dichlorophenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound is known to interact with cyclooxygenase-2 (COX-2) enzymes, inhibiting their activity with an IC50 value in the range of 1-8 µM . This interaction is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with COX-2 enzymes can lead to reduced production of pro-inflammatory cytokines, thereby modulating the inflammatory response at the cellular level .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX-2 enzymes, inhibiting their activity and leading to a decrease in the production of inflammatory mediators . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(2,4-Dichlorophenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetyl moiety.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-(2-(2,4-Dichlorophenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the combination of these three functional groups, which may confer distinct biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

3-[1-[2-(2,4-dichlorophenoxy)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O3/c18-11-1-2-15(13(19)7-11)25-10-16(24)23-6-3-12(9-23)26-17-14(8-20)21-4-5-22-17/h1-2,4-5,7,12H,3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWCDGWHTQXUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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